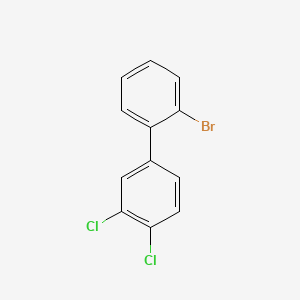

2/'-Bromo-3,4-dichloro-biphenyl

Description

Overview of Biphenyl (B1667301) Chemistry within the Context of Polyhalogenated Biphenyls

Biphenyls are organic compounds with a structure consisting of two benzene (B151609) rings linked by a single carbon-carbon bond. pops.int Polyhalogenated biphenyls (PHBs) are a class of these compounds where some of the hydrogen atoms on the benzene rings have been replaced by halogen atoms, such as chlorine, bromine, or a combination of both. ontosight.ai This group includes well-known persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). tandfonline.comresearchgate.net The physical and chemical properties of PHBs, such as their high thermal stability and non-flammability, led to their extensive use in industrial applications like dielectric fluids in transformers and capacitors. pops.intontosight.ai

However, the chemical stability that made them industrially useful also contributes to their environmental persistence. researchgate.net PHBs are resistant to degradation and can accumulate in the environment, leading to their presence in the food chain. ontosight.airesearchgate.net The specific number and position of the halogen atoms on the biphenyl structure create numerous individual compounds known as congeners, each with unique physical, chemical, and toxicological properties. epa.gov For instance, the spatial arrangement of halogen atoms, particularly in the ortho positions (carbons 2, 2', 6, and 6'), influences the ability of the two phenyl rings to rotate around the bond connecting them, which in turn affects their biological activity. researchgate.netnih.gov

Strategic Importance of 2'-Bromo-3,4-dichloro-biphenyl as a Model Congener

2'-Bromo-3,4-dichloro-biphenyl is a mixed halogenated biphenyl, containing both bromine and chlorine atoms. evitachem.com Such mixed halogenated compounds are of significant research interest as they have been detected in the environment, often formed during combustion processes where both chlorine and bromine are present. usda.gov The study of specific congeners like 2'-Bromo-3,4-dichloro-biphenyl is crucial for several reasons.

Firstly, it serves as a model compound to understand the environmental behavior and toxicological profiles of mixed halogenated aromatic hydrocarbons. Research on individual congeners helps in elucidating structure-activity relationships, which can be used to predict the potential impact of other, less-studied mixed halogenated biphenyls. nih.gov

Secondly, the presence of different halogens on the same biphenyl skeleton allows for detailed investigations into their metabolic pathways. The position of the bromine and chlorine atoms influences how the compound is metabolized by living organisms, which is a key factor in its potential for bioaccumulation and toxicity. nih.gov

Finally, pure, well-characterized congeners like 2'-Bromo-3,4-dichloro-biphenyl are essential as analytical standards for the accurate detection and quantification of these compounds in environmental and biological samples. usda.gov This is vital for monitoring environmental contamination and for conducting controlled laboratory experiments to assess their effects.

Current Research Gaps and Future Directions in Halogenated Biphenyl Science

Despite decades of research on PCBs and PBBs, significant knowledge gaps remain, particularly concerning mixed halogenated biphenyls. The vast number of possible congeners means that most have not been individually synthesized or studied. usda.gov A primary research gap is the limited understanding of the occurrence, environmental fate, and toxicological profiles of these mixed halogenated compounds.

Future research will likely focus on:

Comprehensive Analysis: Developing advanced analytical techniques to detect and quantify a wider range of mixed halogenated biphenyls in various environmental matrices. usda.govresearchgate.net

Toxicological Evaluation: Conducting detailed toxicological studies on individual congeners to understand their specific mechanisms of action. This includes investigating their potential as neurotoxicants, endocrine disruptors, and their ability to induce metabolic enzymes. nih.govmdpi.com

Metabolism Studies: Elucidating the metabolic pathways of mixed halogenated biphenyls to better predict their bioaccumulation potential and the formation of potentially more toxic metabolites. nih.goviarc.fr

Mixture Effects: Investigating the combined effects of complex mixtures of different halogenated biphenyls as they occur in the environment, which may differ from the effects of single congeners. acs.org

Addressing these research areas will provide a more complete picture of the environmental and health risks associated with this diverse class of persistent organic pollutants.

Properties

IUPAC Name |

4-(2-bromophenyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYLXURAATUFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Common Synthetic Routes for Asymmetrical Halogenated Biphenyls

The synthesis of asymmetrical halogenated biphenyls like 2'-Bromo-3,4-dichloro-biphenyl often involves cross-coupling reactions that form the central carbon-carbon bond between two differently substituted benzene (B151609) rings. One of the most common and versatile methods is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.org For the synthesis of 2'-Bromo-3,4-dichloro-biphenyl, this could involve reacting 2-bromophenylboronic acid with 1,2-dichloro-4-iodobenzene (B1582313) or a similar halogenated benzene derivative.

Other synthetic strategies for forming biphenyl (B1667301) structures include the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, and the Negishi cross-coupling, which utilizes an organozinc compound. rsc.orgprepchem.com Post-synthesis, purification is typically achieved through techniques like column chromatography or recrystallization to isolate the desired congener. semanticscholar.org

Detailed Physical and Chemical Property Analysis

The physical and chemical properties of 2'-Bromo-3,4-dichloro-biphenyl are determined by its molecular structure and the presence of the halogen atoms. These properties are crucial for predicting its environmental transport and partitioning.

Specific experimental data for the physical properties of 2'-Bromo-3,4-dichloro-biphenyl are not widely available in public literature. However, based on its structure as a polyhalogenated biphenyl, it is expected to be a solid at room temperature with low solubility in water and higher solubility in organic solvents. ontosight.ai Its boiling point would be relatively high due to its molecular weight and polarity.

| Property | Value |

| Molecular Formula | C₁₂H₇BrCl₂ |

| Molecular Weight | 318.00 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Water Solubility | Predicted to be low |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be high |

This table contains predicted properties based on the behavior of similar compounds. Experimental data is needed for verification.

Spectroscopic techniques are essential for the structural confirmation and identification of 2'-Bromo-3,4-dichloro-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The signals in the aromatic region of the ¹H NMR spectrum would show complex splitting patterns due to the coupling between adjacent protons on the two phenyl rings. The number of signals and their chemical shifts in the ¹³C NMR spectrum would confirm the number of unique carbon atoms and the substitution pattern. semanticscholar.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of 2'-Bromo-3,4-dichloro-biphenyl would show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum can provide further structural information. nih.govderpharmachemica.com

| Spectroscopic Technique | Key Features for 2'-Bromo-3,4-dichloro-biphenyl |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm) corresponding to the 12 carbon atoms |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) cluster showing the characteristic isotopic pattern for one bromine and two chlorine atoms. |

This table describes expected spectroscopic features. Actual spectra would be required for definitive analysis.

Analytical Techniques for Detection and Quantification

The detection and quantification of 2'-Bromo-3,4-dichloro-biphenyl in environmental and biological samples typically require highly sensitive and selective analytical methods. The standard technique is gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov

GC is used to separate the different congeners in a complex mixture based on their boiling points and affinity for the chromatographic column. High-resolution capillary columns are necessary to achieve the separation of closely related isomers.

Mass spectrometry serves as the detector, providing both qualitative (identification based on mass spectrum) and quantitative (based on signal intensity) information. For trace-level analysis, high-resolution mass spectrometry (HRMS) is often employed to achieve the required sensitivity and to differentiate the target compound from interfering substances in complex matrices. usda.gov The use of an isotopically labeled internal standard can improve the accuracy and precision of quantification.

Reaction Mechanisms and Transformation Pathways of 2 Bromo 3,4 Dichloro Biphenyl

Electrophilic Aromatic Substitution Mechanisms on Halogenated Biphenyls

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. researchgate.net In the case of halogenated biphenyls, the existing halogen atoms significantly influence the course of these reactions.

Influence of Existing Halogen Substituents on Regioselectivity

In 2'-Bromo-3,4-dichloro-biphenyl, both rings are substituted with halogens. The dichlorinated ring contains chlorine atoms at the 3 and 4 positions, while the other ring has a bromine atom at the 2' position.

Dichlorinated Ring: The chlorine atoms at the 3 and 4 positions deactivate this ring towards electrophilic attack. The directing effects of these two chlorines would guide an incoming electrophile. For instance, the chlorine at position 3 directs to positions 2 and 6 (ortho) and position 5 (para). The chlorine at position 4 directs to positions 3 and 5 (ortho). The combined effect would likely favor substitution at position 5.

Brominated Ring: The bromine atom at the 2' position is an ortho, para-director. Therefore, it will direct incoming electrophiles to the 3' and 5' (ortho) and 6' (para) positions.

Computational methods, such as the RegioSQM method, can predict the most likely sites for electrophilic attack by calculating the free energies of protonation at different carbon atoms on the aromatic rings. rsc.org Generally, all activators and substituents with lone pairs adjacent to the ring are considered ortho/para-directors, while deactivators lacking adjacent lone pairs are meta-directors. libretexts.org

Kinetic and Thermodynamic Considerations of Halogenation

Halogenation reactions can be under either kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will be the major product. libretexts.org This is often the less sterically hindered product.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, and the most stable product (the thermodynamic product) will predominate. libretexts.org This is often the more substituted and sterically hindered product.

The choice of halogenating agent and reaction conditions also plays a crucial role. For instance, iodination of aromatic rings often requires an oxidizing agent like nitric acid to generate the active electrophile. mt.com The reactivity of halogens follows the order F > Cl > Br > I. mt.com

Nucleophilic Aromatic Substitution in Halogenated Biphenyl (B1667301) Systems

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub These reactions generally proceed via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen) to effectively stabilize the intermediate carbanion through resonance. pressbooks.pubchemistrysteps.com In 2'-Bromo-3,4-dichloro-biphenyl, the chlorine and bromine atoms themselves are the leaving groups. However, without strong activating groups like nitro groups, SNAr reactions are generally unfavorable.

Under very harsh conditions with strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. pressbooks.pub This pathway does not require activating groups.

The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the strong inductive effect of the more electronegative halogens.

Radical Reactions and Bond Dissociation Processes

Radical reactions, often initiated by photolysis or high temperatures, provide alternative pathways for the transformation of halogenated biphenyls. soton.ac.uk

Photolytic Pathways and Dehalogenation Mechanisms

Ultraviolet (UV) radiation can induce the cleavage of carbon-halogen bonds, leading to dehalogenation. oup.com The energy of the C-X bond determines the ease of cleavage, with the order being C-I < C-Br < C-Cl < C-F. researchgate.netsciltp.com Therefore, the C-Br bond in 2'-Bromo-3,4-dichloro-biphenyl is more susceptible to photolytic cleavage than the C-Cl bonds.

The photolysis of polyhalogenated aromatic compounds can lead to a variety of products, including dehalogenated and isomerized compounds. oup.com The presence of a sensitizer, such as acetone, can facilitate the process. The mechanism often involves the formation of an aryl radical, which can then abstract a hydrogen atom from the solvent or another molecule to form a dehalogenated biphenyl.

Studies on the photolysis of brominated flame retardants have shown that degradation can generate byproducts that may have different toxicological profiles than the parent compound. nih.gov For instance, photolytic degradation of highly brominated diphenyl ethers can lead to the formation of lower brominated congeners. nih.govnih.gov

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-F | 467 sciltp.com |

| C-Cl | 346 sciltp.com |

| C-Br | 290 sciltp.com |

| C-I | 228 sciltp.com |

This table presents typical bond dissociation energies for carbon-halogen bonds, illustrating the relative ease of cleavage.

Thermal Degradation Mechanisms and Byproduct Formation

High temperatures, such as those encountered during incineration, can lead to the thermal degradation of halogenated biphenyls. nih.govresearchgate.net These processes often proceed through radical mechanisms. The initial step is typically the cleavage of the weakest C-X bond, which in the case of 2'-Bromo-3,4-dichloro-biphenyl would be the C-Br bond.

The resulting aryl radicals can undergo a variety of reactions, including:

Hydrogen abstraction to form dehalogenated products.

Reaction with other radicals or molecules to form a complex mixture of byproducts.

Under certain conditions, particularly in the presence of oxygen, thermal degradation can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net

The temperature at which degradation occurs is a critical factor. Incineration at temperatures around 1200 K is generally considered a safe disposal method to prevent the formation of toxic byproducts. researchgate.net The decomposition of polychlorinated biphenyls (PCBs) is significant between 200°C and 400°C. sciltp.com

Electron-Induced Reductive Dehalogenation

Electron-induced reductive dehalogenation is a process where an electron is transferred to the biphenyl molecule, leading to the cleavage of a carbon-halogen bond. This process is of significant interest in the context of microbial degradation of halogenated aromatic compounds.

In anaerobic environments, microorganisms can facilitate the reductive dehalogenation of polychlorinated biphenyls (PCBs). oup.com This process involves the removal of chlorine atoms and their replacement with hydrogen, a reaction that is crucial for the detoxification of these persistent organic pollutants. oup.com The ease of this dehalogenation is related to the strength of the carbon-halogen bond, with the aryl-bromine bond being weaker than the aryl-chlorine bond. nih.gov This suggests that the bromine atom in 2'-Bromo-3,4-dichloro-biphenyl would be more readily removed than the chlorine atoms.

Studies on similar brominated and chlorinated biphenyls have shown that dehalogenation specificities are comparable, with meta and para substituents generally being removed before ortho substituents. nih.gov However, brominated biphenyls have been observed to be better substrates for dehalogenation than their chlorinated counterparts. nih.gov In the case of 2'-Bromo-3,4-dichloro-biphenyl, the bromine is at an ortho position (2'-), while the chlorines are at meta (3) and para (4) positions. Based on general trends, the para- and meta-chlorines would be expected to be removed first.

The process of reductive dehalogenation is not only a chemical curiosity but also a key step in the bioremediation of contaminated sites. nottingham.ac.uk The removal of halogen atoms, particularly from highly chlorinated congeners, can decrease their toxicity and increase their susceptibility to further degradation by other microorganisms. oup.com

Transition Metal-Mediated Transformations and Catalytic Dehalogenation

Transition metals play a pivotal role in mediating the transformation of halogenated biphenyls, including catalytic dehalogenation. These processes can occur through various mechanisms, including reductive and oxidative pathways.

Transition metal catalysts, particularly those based on palladium, nickel, and iron, are effective in promoting the reductive dehalogenation of aryl halides. rsc.org These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. rsc.org For simple reductive dehalogenation (hydrodehalogenation), the mechanism typically involves oxidative addition of the aryl halide to a low-valent transition metal, followed by a step that replaces the halogen with a hydrogen atom, often from a hydride source or solvent.

The general reactivity order for reductive hydrodehalogenation is I > Br > Cl >> F, which corresponds to the decreasing strength of the carbon-halogen bond. acs.org This indicates that the C-Br bond in 2'-Bromo-3,4-dichloro-biphenyl would be more susceptible to cleavage than the C-Cl bonds in a transition metal-mediated reductive process.

Research on the reductive dechlorination of PCBs in anaerobic sediments has pointed to the involvement of specific microorganisms, such as Dehalococcoides-like bacteria, which are capable of removing doubly flanked chlorines. nih.gov While this is a biological process, it highlights the specific enzymatic machinery that has evolved to carry out these dehalogenation reactions, which often involve metal-containing cofactors.

The table below summarizes the general reactivity trends in reductive dehalogenation.

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

| Fluorine | 109 | Lowest |

| Chlorine | 81 | Moderate |

| Bromine | 67 | High |

| Iodine | 53 | Highest |

This table illustrates the inverse relationship between carbon-halogen bond dissociation energy and the reactivity in reductive dehalogenation reactions. acs.org

In addition to reductive pathways, oxidative degradation is another important route for the transformation of halogenated biphenyls. This often occurs in aerobic environments and can be facilitated by both biological systems and chemical oxidants.

Bacterial dioxygenase enzymes play a crucial role in the aerobic degradation of biphenyl and its chlorinated derivatives. ethz.chnih.gov These enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, a critical first step in breaking down the stable biphenyl structure. ethz.chnih.gov The position of chlorine atoms can significantly influence the rate and regioselectivity of this enzymatic oxidation. For some chlorinated biphenyls, the initial dioxygenase attack can lead to the direct elimination of a chlorine atom. nih.gov

Chemical oxidation methods, such as those using UV light in combination with hydrogen peroxide (UV/H₂O₂), Fenton's reagent, or titanium dioxide, are also effective in degrading chlorinated aromatic compounds. epa.gov These advanced oxidation processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and inorganic halides. epa.gov The degradation of dichlorobenzenes has been shown to proceed through the formation of dichlorophenols as intermediates. epa.gov

The table below outlines the initial steps in the oxidative degradation of biphenyl by dioxygenase enzymes.

| Substrate | Enzyme | Initial Product |

| Biphenyl | Biphenyl 2,3-dioxygenase | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| 2,2'-Dichlorobiphenyl | Biphenyl 2,3-dioxygenase | 2,3-Dihydroxy-chlorobiphenyl (via ortho-dechlorination) |

| 2,4'-Dichlorobiphenyl | Biphenyl 2,3-dioxygenase | 2,3-Dihydroxy-chlorobiphenyl (via ortho-dechlorination) |

This table shows the initial products formed from the action of biphenyl dioxygenase on biphenyl and two dichlorobiphenyl congeners. ethz.chnih.gov

Computational and Theoretical Investigations of 2 Bromo 3,4 Dichloro Biphenyl

Electronic Structure and Molecular Orbital Analysis

The electronic structure of halogenated biphenyls is fundamental to understanding their chemical reactivity and physical properties. Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying polychlorinated biphenyls (PCBs) and other halogenated biphenyls. nih.govscivisionpub.com The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a popular choice for these calculations, providing a good balance between accuracy and computational cost for geometry optimization and energy calculations. nih.govscivisionpub.com

Studies on various PCBs have shown that DFT can effectively predict their relative stabilities and structures. nih.gov For instance, research on all 209 PCB congeners using methods including HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) has been conducted to model trends in energy and planarity. nih.gov These calculations reveal insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. scivisionpub.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability. scivisionpub.com

Molecular Electrostatic Potential (MEP) analysis, often performed at the B3LYP/6-311+G(d,p) level, helps in predicting sites for nucleophilic and electrophilic attacks. scivisionpub.com For halogenated biphenyls, regions of negative potential are typically associated with the electronegative halogen atoms and are susceptible to electrophilic attack, while regions of positive potential on the aromatic rings indicate sites for nucleophilic attack. scivisionpub.comacs.org

The table below, derived from studies on di-ortho-substituted halogenated biphenyls, illustrates typical HOMO-LUMO energy gaps calculated using DFT. While not specific to 2'-Bromo-3,4-dichloro-biphenyl, it provides an expected range for similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,2'-difluorobiphenyl | -6.61 | -0.41 | 6.20 |

| 2,2'-dichlorobiphenyl | -6.45 | -0.92 | 5.53 |

| 2,2'-dibromobiphenyl | -6.37 | -1.12 | 5.25 |

| Data adapted from a study on di-ortho-substituted halogenated biphenyls, intended to be illustrative for related compounds. scivisionpub.com |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer higher accuracy for conformational analysis compared to some DFT functionals, especially for systems where electron correlation is critical. nih.govacs.org These methods have been employed to calculate the torsional profile of biphenyl (B1667301), providing benchmark data for comparison with experimental results. acs.orgacs.org The choice of basis set is crucial in these calculations to obtain accurate results. acs.org

Semi-empirical methods, like the Austin Model 1 (AM1) Hamiltonian, have also been used for large-scale studies, such as calculating the internal rotational barriers for all 209 PCB congeners. diva-portal.org While less accurate than ab initio or DFT methods, they are computationally less expensive, making them suitable for screening large numbers of compounds. diva-portal.org These calculations have shown that rotational barriers are significantly influenced by the number and position of ortho-substituents. diva-portal.org

For a molecule like 2'-Bromo-3,4-dichloro-biphenyl, a combination of these methods would be ideal. A semi-empirical or DFT approach could be used for an initial conformational search, followed by higher-level ab initio calculations to refine the energies of the most stable conformers and the barriers between them.

Conformational Analysis and Rotational Barriers of the Biphenyl Core

The biological activity and environmental fate of halogenated biphenyls are strongly influenced by their three-dimensional structure, particularly the torsional angle between the two phenyl rings.

The biphenyl molecule itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of about 44.4°. acs.orgutah.edu This twist is a compromise between the stabilizing effect of π-electron delocalization, which favors a planar structure, and the steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement. acs.org

The introduction of halogen substituents significantly alters this balance. The inter-ring torsion angle and the energy barriers for rotation are key parameters in the conformational analysis of these compounds. acs.orgacs.org Computational methods are essential for determining these properties. For example, DFT calculations at the B3LYP/6-311+G* level have been used to determine twist angles and torsional energies for a range of halogenated biphenyls. acs.orgacs.org

The energy profile of rotation around the central C-C bond typically shows two minima for asymmetrically substituted biphenyls and barriers at the planar (0° and 180°) and perpendicular (90°) conformations. nih.gov The heights of these barriers determine the conformational flexibility of the molecule. Torsion angle dynamics simulations can be used to explore the conformational space and understand the dynamic behavior of these molecules. cyana.orgnih.gov

The table below presents calculated rotational barriers for biphenyl, providing a baseline for understanding the energetics of the biphenyl core.

| Conformation (Dihedral Angle) | Energy Barrier (kcal/mol) - B3LYP/6-311+G* | Energy Barrier (kcal/mol) - HF/cc-pVQZ |

| Planar (0°) | 2.17 | 3.1-3.9 |

| Perpendicular (90°) | 1.4 - 1.6 | ~1.6 |

| Data adapted from studies on biphenyl. acs.org |

The number, size, and position of halogen substituents have a profound impact on the conformational landscape of the biphenyl core.

Ortho Substitution : The most significant factor is substitution at the ortho positions (2, 2', 6, and 6'). diva-portal.orgclu-in.org The presence of bulky substituents like chlorine and bromine at these positions leads to increased steric hindrance, which forces the phenyl rings to adopt a more twisted, non-planar conformation. clu-in.orgacs.org For example, 2,2'-dihalogenated biphenyls exhibit larger dihedral angles compared to biphenyl itself. acs.orgacs.org For 2'-Bromo-3,4-dichloro-biphenyl, the single ortho-bromo substituent is expected to be a dominant factor in determining its preferred conformation.

Meta and Para Substitution : Substituents at the meta (3, 3', 5, 5') and para (4, 4') positions have a less direct steric effect on the inter-ring torsion angle. acs.org However, they can influence the electronic properties and can have a "buttressing effect," where a meta substituent adjacent to an ortho substituent can increase the rotational barrier by preventing the ortho group from bending away to relieve steric strain. diva-portal.orgnih.gov In 2'-Bromo-3,4-dichloro-biphenyl, the chlorine atoms at the 3 and 4 positions would primarily influence the electronic distribution and could have a minor buttressing effect on the ortho-bromo group.

Studies have shown that the rotational energy barriers increase significantly with the number of ortho-chlorine atoms. diva-portal.org For a molecule like 2'-Bromo-3,4-dichloro-biphenyl with one ortho-bromo substituent, the rotational barrier would be expected to be intermediate between non-ortho substituted and di-ortho substituted biphenyls. The larger size of bromine compared to chlorine would likely lead to a higher rotational barrier than a mono-ortho chlorinated biphenyl.

The following table summarizes the effect of ortho-halogenation on the dihedral angle of biphenyls.

| Compound | Dihedral Angle (°) - B3LYP/6-311+G* |

| Biphenyl | 42.5 |

| 2-Fluorobiphenyl | 45.1 |

| 2-Chlorobiphenyl | 59.9 |

| 2-Bromobiphenyl | 63.6 |

| 2,2'-Dichlorobiphenyl | < 90 |

| 2,2'-Dibromobiphenyl | 84.9 - 94.8 |

| Data adapted from studies on halogenated biphenyls. acs.org |

Reaction Pathway Elucidation through Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the mechanisms of reactions involving halogenated biphenyls, such as their degradation and transformation in the environment. murdoch.edu.aud-nb.infonih.gov

For instance, the atmospheric oxidation of PCBs initiated by hydroxyl (•OH) radicals has been studied using quantum chemistry. nih.gov Such studies involve mapping the potential energy surface for the reaction, identifying transition states, and calculating activation barriers to determine the most favorable reaction pathways. d-nb.infonih.gov The initial step is often the addition of the •OH radical to the aromatic ring, with the position of attack being influenced by the substitution pattern. nih.gov For 2'-Bromo-3,4-dichloro-biphenyl, the positions with higher electron density, away from the deactivating halogen substituents, would be the likely sites of initial attack.

Quantum chemical calculations have also been used to study the dechlorination of PCBs. scies.orgnih.gov DFT studies on the nucleophilic dechlorination of all 209 PCB congeners have shown that ortho-substituted chlorines are the most prone to substitution. nih.gov Another study on the reductive dechlorination of PCBs by zero-valent iron/nickel systems used quantum chemical calculations to explain the observed selectivity, finding that electrons tend to attack C-Cl bonds in the order of meta > para > ortho. scies.org This highlights how the reaction mechanism can be highly dependent on the specific reagents and conditions, and how computational chemistry can help unravel these complexities.

For 2'-Bromo-3,4-dichloro-biphenyl, similar computational approaches could be used to predict its degradation pathways, for example, through oxidative or reductive processes. The relative strengths of the C-Cl and C-Br bonds would be a key factor, with the weaker C-Br bond often being more susceptible to cleavage.

Transition State Characterization for Synthetic Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of synthetic reactions leading to the formation of biphenyl derivatives. The synthesis of such compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. rsc.orgtue.nl Theoretical models can characterize the transition states of these reactions, which are high-energy, transient molecular configurations that determine the reaction rate and stereoselectivity.

For instance, in the atroposelective synthesis of axially chiral biaryls, the transition state's nature—whether early or late—is critical for determining the diastereoselection. rsc.org An early transition state, which is likely for high-energy intermediates like arynes, suggests that the stereochemical outcome is governed by the initial approach of the reactants. rsc.org Computational studies can model these approaches, considering steric and stereoelectronic factors that stabilize or destabilize different transition state geometries. This understanding is vital for designing reactions that yield specific atropisomers, which can have different biological activities.

The synthesis of related halogenated biphenyls, such as 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, has been achieved through Suzuki-Miyaura cross-coupling, highlighting a common synthetic route for this class of compounds. rsc.org Theoretical characterization of the transition states in the synthesis of 2'-Bromo-3,4-dichloro-biphenyl would similarly involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, identifying the rate-determining step and the factors influencing it.

Mechanistic Insights into Environmental Degradation Processes

Understanding the environmental degradation of halogenated biphenyls is critical due to their persistence and potential toxicity. Computational studies offer a window into the complex mechanisms of their breakdown. Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the decomposition of polychlorinated biphenyls (PCBs) under various environmental conditions, such as high temperatures. diva-portal.org

These simulations reveal that the degradation often proceeds through a multistep radical mechanism, with the cleavage of carbon-halogen bonds being a key step. diva-portal.org The rate and products of decomposition are sensitive to the position of the halogen substituents. diva-portal.org For 2'-Bromo-3,4-dichloro-biphenyl, theoretical calculations could predict the relative ease of C-Br versus C-Cl bond cleavage, providing insights into its primary degradation pathways.

Furthermore, microbial degradation is a significant environmental fate for many organic pollutants. nih.gov Density functional theory (DFT) calculations and molecular docking can shed light on the interactions between halogenated biphenyls and biodegrading enzymes. nih.gov For example, studies on bromophenols have shown that the geometric structure and electronic effects of the bromine substituent significantly influence the activity of hydrolytic dehalogenases. nih.gov Similar computational analyses for 2'-Bromo-3,4-dichloro-biphenyl could predict its susceptibility to enzymatic degradation and identify the key molecular features governing this process.

Intermolecular Interactions and Solvent Effects

The behavior of 2'-Bromo-3,4-dichloro-biphenyl in different environments is largely governed by its intermolecular interactions and the effects of surrounding solvent molecules.

Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions, such as halogen bonds, hydrogen bonds, and π-π stacking, play a crucial role in the crystal packing and solution-phase behavior of halogenated biphenyls. researchgate.netnih.govresearchgate.net In the solid state, these interactions dictate the molecular conformation and crystal lattice energy. For instance, in related di-ortho-substituted halogenated biphenyls, weak intermolecular interactions like C-H---Cl and C-H---Br have been identified. scivisionpub.com Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. scivisionpub.com

While 2'-Bromo-3,4-dichloro-biphenyl itself cannot form traditional hydrogen bonds as a donor, the phenyl rings can act as hydrogen bond acceptors in C-H---π interactions. nih.govresearchgate.net The halogen atoms can participate in halogen bonding, a directional interaction where the halogen acts as an electrophilic species. researchgate.net The study of these non-covalent interactions is essential for understanding the compound's physical properties and its interactions with biological macromolecules.

Electrostatic Potential Mapping and Charge Distribution

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. scivisionpub.comnih.govresearchgate.net For halogenated biphenyls, MEP maps typically show regions of negative potential around the halogen atoms and positive potential on the aromatic rings. scivisionpub.comnih.gov This distribution indicates that the halogen atoms are susceptible to electrophilic attack, while the aromatic rings are prone to nucleophilic attack. scivisionpub.com

The charge on each atom can be calculated using methods like Mulliken population analysis. scivisionpub.com In di-ortho-substituted halogenated biphenyls, it has been observed that chlorine atoms can show a positive charge, while bromine atoms indicate a negative charge, influencing their interaction patterns. scivisionpub.com The MEP and charge distribution of 2'-Bromo-3,4-dichloro-biphenyl would be influenced by the specific positions of the bromine and chlorine atoms, creating a unique electrostatic fingerprint that governs its intermolecular interactions and reactivity.

Predictive Modeling and Structure-Activity Relationship (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or reactivity of chemicals based on their molecular structure. uninsubria.itkg.ac.rsnih.gov For halogenated biphenyls, QSAR studies have been instrumental in understanding their toxicity and environmental impact. kg.ac.rsscispace.com

QSAR models for the reactivity of 2'-Bromo-3,4-dichloro-biphenyl could be developed by correlating its structural descriptors with experimentally determined or computationally calculated reactivity parameters. Relevant descriptors might include electronic properties (e.g., HOMO-LUMO gap, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. scivisionpub.comkg.ac.rs

For example, QSAR models have been successfully used to predict the endocrine-disrupting potencies of brominated flame retardants and the aryl hydrocarbon receptor (AhR) binding affinity of polychlorinated compounds. uninsubria.itkg.ac.rs The development of a QSAR model for the reactivity of 2'-Bromo-3,4-dichloro-biphenyl would involve compiling a dataset of related compounds with known reactivities, calculating a wide range of molecular descriptors, and using statistical methods like multiple linear regression (MLR) to build a predictive model. kg.ac.rsnih.gov Such a model could then be used to estimate the reactivity of other, similar halogenated biphenyls, aiding in their environmental risk assessment and prioritization for further study. The predictive power of these models is crucial for screening large numbers of compounds where experimental data is scarce. uninsubria.itterrabase-inc.com

Environmental Chemistry and Abiotic/biotic Transformation of 2 Bromo 3,4 Dichloro Biphenyl

Occurrence and Distribution in Environmental Compartments (Soil, Sediment, Water)

Industrialized areas are often hotspots for PCB contamination. tandfonline.com For instance, sediments in contaminated sites can contain high levels of these compounds. While specific values for 2'-Bromo-3,4-dichloro-biphenyl are unavailable, regulatory standards for related compounds offer a reference for potential environmental concentrations.

Table 1: Generic Site Condition Standards for Dichlorobiphenyls in Soil and Water This table presents generic standards for dichlorobiphenyls as a proxy, due to the lack of specific data for 2'-Bromo-3,4-dichloro-biphenyl.

| Media | Matrix | Standard (µg/g dry weight) | Standard (µg/L) |

|---|---|---|---|

| Soil | Coarse | 0.05 | - |

| Medium/Fine | 0.05 | - | |

| Groundwater | Potable | - | 0.5 |

| Non-Potable | - | 590 | |

| Sediment | - | 0.008 | - |

Source: Adapted from Ontario's Soil, Ground Water and Sediment Standards. cloudfront.netontario.ca

Photodegradation Pathways and Kinetics in Aquatic and Atmospheric Systems

The photodegradation of polyhalogenated biphenyls is a significant abiotic transformation process. nih.govresearchgate.net This process can occur through direct absorption of light or be mediated by other light-absorbing molecules in the environment (indirect photolysis).

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to the cleavage of the carbon-halogen bond. nih.gov For PCBs, reductive dechlorination is a primary decomposition mechanism observed during direct photolysis in aqueous solutions. nih.gov This process results in the formation of less-chlorinated biphenyls. The rate of photolysis is influenced by the structure of the biphenyl (B1667301), with near-perpendicular congeners degrading faster than planar ones. nih.gov

Indirect photolysis is often facilitated by dissolved organic matter (DOM) in natural waters, which can produce reactive oxygen species like hydroxyl radicals (•OH) upon irradiation. researchgate.netresearchgate.net These radicals are highly reactive and can degrade a wide range of organic pollutants. rroij.com For some PCBs, indirect photolysis driven by hydroxyl radicals is a significant degradation pathway. researchgate.net The combination of UV light with an oxidant like hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate of certain PCBs, a process that can be further accelerated by a catalyst such as titanium dioxide (TiO₂). nih.gov

Table 2: Factors Influencing Photodegradation of Halogenated Biphenyls

| Factor | Effect on Photodegradation | Reference |

|---|---|---|

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, producing reactive species that degrade pollutants. | researchgate.netresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Enhances degradation rates by generating hydroxyl radicals under UV irradiation. | nih.gov |

| Titanium Dioxide (TiO₂) Catalyst | In combination with H₂O₂, speeds up the degradation of various PCBs. | nih.gov |

| Biphenyl Structure | Non-planar (ortho-substituted) congeners tend to degrade faster than planar ones. | nih.gov |

Microbial Degradation Mechanisms

Microbial transformation is a key process in the environmental fate of halogenated biphenyls. oup.com Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade these compounds, although the mechanisms differ significantly. tandfonline.com

Under aerobic conditions, certain bacteria can oxidatively degrade halogenated biphenyls. oup.com This process is often initiated by a class of enzymes called biphenyl dioxygenases (BphA), which introduce two hydroxyl groups onto the aromatic ring. mdpi.com This hydroxylation destabilizes the ring, leading to its cleavage and subsequent metabolism. nih.gov The effectiveness of this degradation is highly dependent on the congener's structure, with less halogenated biphenyls generally being more susceptible to aerobic degradation. mdpi.com For instance, some bacterial strains can degrade mono- and di-brominated diphenyl ethers, while more heavily brominated congeners are more resistant. nih.gov Rhodococcus species have shown the capability to degrade a range of PCBs and PBBs. berkeley.edumdpi.com

Table 3: Aerobic Degradation of Halogenated Biphenyls by Bacterial Strains

| Bacterial Strain | Degraded Compounds | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Rhodococcus jostii RHA1 | Mono- through penta-BDEs | Biphenyl dioxygenase (BPDO), Ethylbenzene dioxygenase (EBDO) | berkeley.edu |

| Burkholderia xenovorans LB400 | Mono- and di-BDEs | Biphenyl dioxygenase (Bph) | nih.gov |

| Mixed bacterial cultures | Monohalogenated biphenyls | Oxidative degradation | asm.org |

In anaerobic environments, such as contaminated sediments, a different microbial process known as reductive dehalogenation occurs. oup.comrutgers.edu This process involves the removal of halogen atoms and their replacement with hydrogen, leaving the biphenyl structure intact but with fewer halogen substituents. oup.com Generally, meta and para-substituted halogens are removed more readily than ortho-substituted ones. nih.gov Studies have shown that microorganisms from PCB-contaminated sediments can dehalogenate brominated biphenyls, and in some cases, brominated biphenyls are better substrates for dehalogenation than their chlorinated counterparts. nih.govnih.gov This process can lead to the complete dehalogenation of various brominated biphenyls to form biphenyl. nih.govnih.gov

Table 4: Reductive Dehalogenation of Halogenated Biphenyls

| Condition | Observation | Reference |

|---|---|---|

| Anaerobic Sediment Microcosms | Complete dehalogenation of various mono- to tetrabrominated biphenyls to biphenyl. | nih.gov |

| Meta and para halogens are generally removed before ortho halogens. | nih.gov | |

| Brominated biphenyls can be better dehalogenation substrates than chlorinated biphenyls. | nih.gov |

Thermal Transformation and Combustion Byproducts

The thermal degradation of 2'-Bromo-3,4-dichloro-biphenyl, particularly during combustion processes, can lead to the formation of highly toxic byproducts.

Formation of Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs)

The incineration of materials containing brominated and chlorinated compounds is a known source of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). nih.goviaeg.cominchem.org These compounds can be formed when materials are heated or burned, especially in the presence of brominated flame retardants (BFRs) or other halogenated aromatics. iaeg.com The thermal degradation of brominated organic chemicals is a significant pathway for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). inchem.org

Recent research has shown that the presence of both bromine and chlorine can lead to the formation of mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). nih.gov A "Br-to-Cl transformation" pathway has been proposed, where brominated precursors can be converted to chlorinated congeners through electrophilic chlorination. nih.gov This highlights the potential for brominated organic pollutants to act as precursors for the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). nih.gov The theoretical number of possible PXDD and PXDF congeners is vast, with 1550 and 3050 possibilities, respectively. food.gov.uk

Influence of Co-Contaminants and Matrix Effects on Thermal Degradation

The presence of co-contaminants and the nature of the environmental matrix can significantly influence the thermal degradation of halogenated compounds. For instance, the co-existence of chlorinated and brominated precursors is crucial for the formation of PXDD/Fs. nih.gov The matrix in which the thermal degradation occurs, such as in plastics during extrusion and molding, can also facilitate the formation of PBDD/Fs from precursors like polybrominated diphenyl ethers (PBDEs). iaeg.com

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of 2'-Bromo-3,4-dichloro-biphenyl in the environment are governed by its physical and chemical properties, which dictate its interaction with various environmental compartments.

Sorption to Organic Matter and Mineral Surfaces

Due to their hydrophobic nature, polychlorinated biphenyls (PCBs) have a strong tendency to adsorb to soil and sediment particles. nottingham.ac.uksciengine.com The extent of this sorption is largely influenced by the total organic carbon content and the surface area of the particulate matter. nottingham.ac.uk This sorption process not only affects the transport of these pollutants but also influences their availability for photolysis, hydrolysis, volatilization, and biodegradation. sciengine.com In aquatic environments, PCBs are found at much higher concentrations in suspended particles and sediments compared to the water column, indicating that these solids are the primary media for their transport. sciengine.com The interaction between PCBs and solid particles can lead to concentrations in water that are several times higher than their aqueous solubility. sciengine.com

Volatilization and Atmospheric Transport

Despite their low volatility, halogenated biphenyls can undergo long-range atmospheric transport, leading to their detection in remote regions far from their original sources. noaa.govacs.orgunit.no Volatilization from contaminated surfaces, such as soil and water, is a significant pathway for their entry into the atmosphere. noaa.gov Once in the atmosphere, these compounds can exist in both the gas phase and adsorbed to particulate matter. iaeg.com Their atmospheric lifetime and transport potential are influenced by factors such as their chemical properties, atmospheric conditions, and the "grasshopper effect," where compounds repeatedly volatilize and deposit, effectively increasing their transport distance. noaa.gov The presence of these compounds in remote ecosystems highlights the global nature of their distribution. acs.orgunit.no

Advanced Analytical Methodologies for 2 Bromo 3,4 Dichloro Biphenyl

Sample Preparation and Extraction Techniques for Environmental Matrices

The initial and most critical step in the analysis of 2'-Bromo-3,4-dichloro-biphenyl from environmental matrices such as soil, sediment, and water is the efficient extraction of the analyte from the complex sample matrix. The objective is to isolate the target compound from interfering substances, thereby enhancing the accuracy and reliability of subsequent analyses. researchgate.net Classical sample preparation techniques are often labor-intensive and time-consuming; therefore, modern methods that reduce solvent consumption and analysis time are preferred. researchgate.net

Several advanced extraction techniques have been developed and optimized for halogenated organic compounds:

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction from solid samples like soil and sediment. cabidigitallibrary.orgthermofisher.com For PBDEs in soil, a study found optimal PLE conditions to be 1,500 psi and 100°C, yielding recoveries comparable to traditional Soxhlet extraction but with significantly less time and solvent. cabidigitallibrary.org

Ultrasonic Extraction (USE): This method employs ultrasonic waves to create cavitation in the solvent, disrupting the sample matrix and enhancing the extraction of the analyte. It is often combined with other techniques for improved efficiency. researchgate.netmdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless technique that utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from aqueous samples. Following extraction, the stir bar is thermally desorbed for analysis by gas chromatography. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique where the sample is passed through a cartridge containing a solid adsorbent. The target analyte is retained on the sorbent and later eluted with a small volume of an appropriate solvent. This technique is effective for cleaning up complex extracts from various matrices. researchgate.netumb.edu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for PCBs in soil. It involves an initial extraction with acetonitrile, followed by a salting-out step and a cleanup phase using dispersive solid-phase extraction (d-SPE). mdpi.com

The choice of extraction method depends on the specific environmental matrix, the required detection limits, and available instrumentation.

| Extraction Technique | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Solvent extraction at elevated temperature and pressure | Soil, Sediment, Solid Waste | Fast, efficient, low solvent use compared to Soxhlet | Requires specialized equipment |

| Ultrasonic Extraction (USE) | Solvent extraction enhanced by ultrasonic waves | Soil, Sediment | Faster than Soxhlet, relatively simple setup | Can have variable efficiency |

| Stir Bar Sorptive Extraction (SBSE) | Analyte sorption onto a coated stir bar | Water | Solventless, high pre-concentration factor | Limited to less complex matrices |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase | Water, Sample Extracts | Effective for cleanup and concentration, variety of sorbents available | Can be prone to clogging with particulate matter |

| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup | Soil, Food | Fast, high throughput, low solvent usage | Matrix effects can be a challenge |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate 2'-Bromo-3,4-dichloro-biphenyl from other co-extracted compounds before detection. The complexity of environmental samples, which may contain numerous structurally similar congeners, demands high-resolution separation methods.

High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore capillary columns, is the standard for the congener-specific analysis of halogenated biphenyls. researchgate.net The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inside of the capillary column. The choice of stationary phase is critical for achieving the desired separation. For PCBs and related compounds, 5% phenyl-substituted methylpolysiloxane phases (e.g., DB-5, SE-54) are widely used. researchgate.net These phases provide good separation based on the boiling points and planarity of the congeners.

| Stationary Phase Type | Example | Selectivity Basis | Application |

|---|---|---|---|

| 5% Phenyl Polysiloxane | DB-5, SE-54 | Primarily boiling point, some polarity | Standard for general PCB and PBB analysis researchgate.net |

| 50% Phenyl Polysiloxane | DB-17 | Increased polarity, shape selectivity | Confirmation analysis, separation of specific co-eluting congeners |

| (Trifluoropropyl)methylpolysiloxane | RTX-200 | Polar, dipole-dipole interactions | Used as a second-dimension column in GCxGC for enhanced separation chromatographyonline.com |

For exceptionally complex mixtures where co-elution is a problem even with HRGC, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. chromatographyonline.comresearchgate.net In GC×GC, two columns with different stationary phases are coupled in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid secondary separation. chromatographyonline.com This process creates a highly structured two-dimensional chromatogram with an greatly increased peak capacity. A common setup for halogenated compounds involves a non-polar first-dimension column and a more polar second-dimension column. researchgate.netdlr.de This powerful technique is invaluable for resolving trace-level target analytes from complex environmental matrices. chromatographyonline.com

While GC is the dominant technique, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers an alternative separation mechanism. In reversed-phase LC, a non-polar stationary phase is used with a polar mobile phase. For aromatic compounds like 2'-Bromo-3,4-dichloro-biphenyl, stationary phases that facilitate π-π interactions can provide unique selectivity. Biphenyl (B1667301) and phenyl-hexyl stationary phases have shown advantages over traditional C18 phases for separating compounds with aromatic character due to these additional interactions. chromatographyonline.com LC is particularly useful for less volatile or thermally labile compounds, though this is not typically a concern for halogenated biphenyls.

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the preferred detection method when coupled with chromatographic separation, as it provides both high sensitivity and structural information for confident identification and quantification.

Electron Impact (EI) is a classic and widely used ionization technique in mass spectrometry. In EIMS, the analyte molecules eluting from the GC column are bombarded with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." nih.govresearchgate.net

For 2'-Bromo-3,4-dichloro-biphenyl, the EIMS spectrum would be characterized by a prominent molecular ion (M⁺) peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would produce a distinct isotopic pattern for the molecular ion and any halogen-containing fragment ions, which is crucial for identification. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms (Cl· or Br·) and hydrohalogen molecules (HCl or HBr). researchgate.net

| Ion | Description | Predicted m/z (for ³⁵Cl, ⁷⁹Br) | Significance |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 310 | Confirms molecular weight |

| [M-Cl]⁺ | Loss of a chlorine radical | 275 | Primary fragmentation pathway |

| [M-Br]⁺ | Loss of a bromine radical | 231 | Primary fragmentation pathway |

| [M-HCl]⁺ | Loss of hydrogen chloride | 274 | Common neutral loss |

| [M-Cl-Cl]⁺ | Loss of two chlorine radicals | 240 | Further fragmentation |

| [M-Br-Cl]⁺ | Loss of bromine and chlorine radicals | 196 | Further fragmentation |

Note: The m/z values in the table are calculated using the most abundant isotopes. The actual spectrum would show clusters of peaks reflecting the natural isotopic abundances of chlorine and bromine.

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) is a highly sensitive technique for the analysis of electrophilic compounds such as halogenated biphenyls. For 2'-Bromo-3,4-dichloro-biphenyl, this method typically involves the use of a reagent gas like methane (B114726) or ammonia. The compound's high electron affinity, due to the presence of bromine and chlorine atoms, makes it an ideal candidate for NICI-MS.

In the ion source, low-energy thermal electrons are generated, which can be captured by the 2'-Bromo-3,4-dichloro-biphenyl molecules to form molecular anions, [M]⁻. This process is highly efficient for polyhalogenated compounds. The resulting mass spectrum is often simpler than that from electron ionization, with the molecular ion being the base peak. This allows for highly selective and sensitive detection, which is particularly advantageous when analyzing trace levels in complex matrices.

Key characteristics of the NICI-MS analysis of 2'-Bromo-3,4-dichloro-biphenyl include:

High Sensitivity: The technique can achieve detection limits in the picogram to femtogram range.

Selectivity: It is highly selective for electrophilic compounds, reducing background noise from non-halogenated matrix components.

Molecular Ion Information: A strong molecular ion peak is typically observed, providing clear molecular weight information.

Common fragment ions observed in the NICI-MS of similar brominated and chlorinated compounds involve the loss of a halogen atom. For 2'-Bromo-3,4-dichloro-biphenyl, the fragmentation of the molecular anion could lead to the formation of [M-Br]⁻ or [M-Cl]⁻ ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2'-Bromo-3,4-dichloro-biphenyl. With its ability to measure mass-to-charge ratios with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The molecular formula of 2'-Bromo-3,4-dichloro-biphenyl is C₁₂H₇BrCl₂. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic isotopic cluster for the molecular ion in the mass spectrum. HRMS can resolve these isotopic peaks and their exact masses, providing a high degree of confidence in the identification of the compound.

Below is a table of the theoretical exact masses for the most abundant isotopologues of the molecular ion of 2'-Bromo-3,4-dichloro-biphenyl.

| Isotopologue Formula | Theoretical Exact Mass (Da) |

| C₁₂H₇⁷⁹Br³⁵Cl₂ | 323.8778 |

| C₁₂H₇⁸¹Br³⁵Cl₂ | 325.8758 |

| C₁₂H₇⁷⁹Br³⁵Cl³⁷Cl | 325.8749 |

| C₁₂H₇⁸¹Br³⁵Cl³⁷Cl | 327.8729 |

| C₁₂H₇⁷⁹Br³⁷Cl₂ | 327.8719 |

| C₁₂H₇⁸¹Br³⁷Cl₂ | 329.8699 |

This data is interactive and can be sorted by column.

The accurate mass measurements obtained from HRMS are crucial for differentiating 2'-Bromo-3,4-dichloro-biphenyl from other co-eluting compounds or isomers that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2'-Bromo-3,4-dichloro-biphenyl, MS/MS can provide valuable information about the connectivity of the atoms and the positions of the halogen substituents.

In a typical MS/MS experiment, the molecular ion of 2'-Bromo-3,4-dichloro-biphenyl is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation patterns of halogenated biphenyls are well-characterized and typically involve the sequential loss of halogen atoms and/or hydrogen halides.

Expected fragmentation pathways for the molecular ion of 2'-Bromo-3,4-dichloro-biphenyl include:

Loss of a bromine atom: [C₁₂H₇BrCl₂]⁺ → [C₁₂H₇Cl₂]⁺ + Br•

Loss of a chlorine atom: [C₁₂H₇BrCl₂]⁺ → [C₁₂H₇BrCl]⁺ + Cl•

Loss of HBr: [C₁₂H₇BrCl₂]⁺ → [C₁₂H₆Cl₂]⁺ + HBr

Loss of HCl: [C₁₂H₇BrCl₂]⁺ → [C₁₂H₆BrCl]⁺ + HCl

The relative abundances of these fragment ions can help to distinguish between different isomers. The fragmentation data obtained from MS/MS is critical for confirming the identity of 2'-Bromo-3,4-dichloro-biphenyl, especially in the absence of a pure analytical standard.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) and Neutral Loss |

| 324, 326, 328 | 245, 247 (Loss of Br) |

| 324, 326, 328 | 289, 291 (Loss of Cl) |

| 324, 326, 328 | 244, 246 (Loss of HBr) |

| 324, 326, 328 | 288, 290 (Loss of HCl) |

This table shows the nominal masses of the most abundant isotopes in the clusters.

Advanced Spectroscopic Characterization Techniques for Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of organic molecules. For reaction products involving 2'-Bromo-3,4-dichloro-biphenyl, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2'-Bromo-3,4-dichloro-biphenyl is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns (splitting) of these signals provide information about the number and relative positions of neighboring protons. The integration of the signals corresponds to the number of protons giving rise to each signal.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. Carbons bonded to halogens will be significantly shifted downfield.

For a definitive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecular structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities |

| ¹H | 7.0 - 8.0 | Doublets, Triplets, Doublet of doublets, Multiplets |

| ¹³C | 110 - 145 | Singlets (in proton-decoupled spectrum) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For 2'-Bromo-3,4-dichloro-biphenyl, these techniques can confirm the presence of the aromatic rings and the carbon-halogen bonds.

The IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region

C-Cl stretching: Typically in the 600-800 cm⁻¹ region

C-Br stretching: Typically in the 500-600 cm⁻¹ region

Raman spectroscopy is particularly useful for analyzing the vibrations of the biphenyl backbone and the carbon-halogen bonds. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Together, IR and Raman spectroscopy provide a vibrational fingerprint of the 2'-Bromo-3,4-dichloro-biphenyl molecule, which can be used for identification and to study its interactions with other molecules. The specific frequencies of the carbon-halogen stretching modes can also provide information about the substitution pattern on the aromatic rings. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1550 (often strong) |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

Potential Applications of 2 Bromo 3,4 Dichloro Biphenyl and Its Derivatives Non Biological

Role as Synthetic Intermediates in Organic Synthesis

In the field of organic chemistry, 2'-Bromo-3,4-dichloro-biphenyl is valued as a synthetic intermediate. evitachem.com Biphenyl (B1667301) derivatives, in general, are recognized as fundamental backbones and essential building blocks for a wide range of organic compounds, including those used in materials science and pharmaceuticals. rsc.orgajgreenchem.comcymitquimica.com The presence of halogen atoms—specifically bromine and chlorine—on the biphenyl structure allows for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. rsc.orgcolab.ws

Precursors for Advanced Organic Materials

The compound serves as a precursor for creating advanced organic materials. evitachem.com The development of new organic materials is critical for technological innovation, with applications ranging from electronics to photonics. tuwien.at The biphenyl scaffold provided by this compound is a core component in the design of materials with specific electronic or optical properties. By chemically modifying 2'-Bromo-3,4-dichloro-biphenyl, chemists can construct larger, more complex systems, such as conjugated polymers or molecular frameworks, that form the basis of these advanced materials. evitachem.comtuwien.at

Building Blocks for Complex Molecules

As a building block, 2'-Bromo-3,4-dichloro-biphenyl offers a rigid and functionalizable core for the assembly of more intricate molecular architectures. evitachem.comcymitquimica.com The term "building block" refers to essential starting materials used to construct complex molecules through various chemical reactions. cymitquimica.com The specific arrangement of its chloro and bromo substituents can direct the regioselectivity of subsequent reactions, allowing for the controlled synthesis of target molecules. This controlled approach is fundamental in creating complex structures for various scientific applications, including agrochemicals and specialized polymers. core.ac.ukgoogle.com The synthesis of functionalized 4,4'-bipyridines for self-assembling architectures is an example of how halogenated biphenyls can be used to create complex supramolecular structures. researchgate.net

Applications in Materials Science

The inherent properties of the biphenyl unit, such as its rigidity and aromaticity, make 2'-Bromo-3,4-dichloro-biphenyl and its derivatives valuable in materials science. evitachem.com

Liquid Crystalline Materials

Biphenyl derivatives are well-established as fundamental components of liquid crystals. ajgreenchem.com The rigid, rod-like shape of the biphenyl core is conducive to the formation of liquid crystalline phases (mesophases). arborpharmchem.comtcichemicals.com While 2'-Bromo-3,4-dichloro-biphenyl itself may not be a liquid crystal, it serves as a key intermediate for creating more complex, substituted biphenyls that do exhibit such properties. vanderbilt.edu For instance, the synthesis of polyfunctionalized biphenyls is a strategy for developing novel discotic liquid crystals. vanderbilt.edu The addition of flexible alkyl chains and polar groups to the biphenyl scaffold, often achieved through reactions involving the halogen substituents, is a common method to induce and tune liquid crystalline behavior for applications like liquid crystal displays (LCDs). arborpharmchem.comtcichemicals.com

| Biphenyl Derivative Example | Application Area | Key Structural Feature |

| 4-Cyano-4'-pentyl-biphenyl (5CB) | Nematic liquid crystal for displays tcichemicals.com | Rigid biphenyl core with a polar cyano group and a flexible pentyl chain. tcichemicals.com |

| 4-Bromo-4'-pentyl-1,1'-biphenyl | Liquid crystal intermediate arborpharmchem.com | Rigid biphenyl skeleton with a polar bromine atom and a flexible pentyl group. arborpharmchem.com |

| Poly-substituted biphenyls | Intermediates for discotic liquid crystals vanderbilt.edu | Highly functionalized biphenyl core designed to promote specific molecular arrangements. vanderbilt.edu |

Organic Semiconductors and Electronic Materials

The conjugated system of the biphenyl rings is a key feature for its use in organic electronics. Biphenyl derivatives are employed as building blocks for organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. ajgreenchem.comchemenu.com The synthesis of conjugated polymers incorporating biphenyl units is a strategy to develop materials for polymer solar cells. rsc.org The electronic properties of these materials can be fine-tuned by introducing different substituents onto the biphenyl core. The bromine and chlorine atoms on 2'-Bromo-3,4-dichloro-biphenyl can be replaced with other functional groups through cross-coupling reactions to modify the material's energy levels (HOMO/LUMO) and charge transport characteristics. tcichemicals.com

| Material Type | Device Application | Role of Biphenyl Unit |

| Conjugated Polymers | Polymer Solar Cells rsc.org | Forms the polymer backbone, influencing electronic properties and morphology. rsc.org |

| Fluorescent Molecules | Organic Light-Emitting Diodes (OLEDs) ajgreenchem.com | Acts as the core of the light-emitting layer or as a host material. ajgreenchem.com |

| Small Molecule Semiconductors | Organic Field-Effect Transistors (OFETs) | Serves as the active channel material for charge transport. |

Polymer Chemistry and Functionalized Adsorbents

In polymer chemistry, biphenyl units are incorporated into polymer chains to enhance thermal stability and mechanical strength due to their rigid nature. rsc.org Furthermore, halogenated organic molecules like 2'-Bromo-3,4-dichloro-biphenyl are used as linkers in the synthesis of metal-organic frameworks (MOFs). acs.org MOFs are highly porous materials with vast internal surface areas, making them excellent candidates for functionalized adsorbents for applications such as gas storage and separation. acs.orgacs.org The functional groups on the organic linker, in this case, the halogens, can be used to tune the pore environment and the framework's affinity for specific molecules. For example, 2-Bromobenzene-1,4-dicarboxylic acid has been used as an organic linker to create IRMOF-2, a type of MOF studied for hydrogen storage. acs.org

Catalytic Applications and Ligand Development

The rigid backbone and the potential for atropisomerism in substituted biphenyls make them valuable scaffolds for the development of ligands in transition metal catalysis. The presence of halogen atoms, such as in 2'-Bromo-3,4-dichloro-biphenyl, offers synthetic handles for the introduction of coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.

Chiral Ligands in Asymmetric Catalysis

Axially chiral biaryl bisphosphines are a highly successful class of ligands in asymmetric catalysis, valued for their ability to create a well-defined and effective chiral environment around a metal center. nih.gov The synthesis of these ligands often relies on the atropisomeric stability of the biphenyl core, which arises from restricted rotation around the aryl-aryl single bond due to the presence of bulky ortho substituents. rsc.orgresearchgate.net

Derivatives of 2'-Bromo-3,4-dichloro-biphenyl can serve as precursors to such chiral ligands. The bromo group at the 2'-position is particularly significant as it can direct the introduction of a phosphine (B1218219) moiety, a common coordinating group in catalysis. The development of direct asymmetric routes to chiral biaryl bisphosphines is a significant area of research, aiming to bypass the often necessary and challenging optical resolution of racemic mixtures. nih.gov One notable advancement is the nickel-catalyzed asymmetric Ullmann coupling of ortho-(iodo)arylphosphine oxides, which yields highly enantioenriched axially chiral bisphosphine oxides that can be readily converted to the desired bisphosphine ligands. nih.gov

Furthermore, chiral organophosphorus ligands, including those derived from biphenyls, have been instrumental in achieving high enantioselectivity in a variety of transition metal-catalyzed reactions. psu.edu These reactions include enantioselective hydrogenation, allylic alkylation, and carbonylation. rsc.orgpsu.edu The versatility of the biphenyl scaffold allows for the synthesis of a diverse range of ligands, such as those incorporating ferrocene (B1249389) units, which have shown effectiveness in asymmetric hydrogenations. acs.org